molecular formula C12H15Cl2NO2 B3137774 Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate CAS No. 440647-29-0

Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate

Cat. No. B3137774
CAS RN: 440647-29-0
M. Wt: 276.16 g/mol
InChI Key: PIYTYRAEAHRFJS-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is also known as Ethyl 3-(methylamino)propanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is represented by the InChI code: 1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate is a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .

Scientific Research Applications

Anticancer Activity

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for cancer therapy .

Antibacterial Properties

The compound exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria. Investigations have focused on its mode of action, including disruption of bacterial cell membranes or inhibition of essential enzymes. Further research aims to optimize its efficacy and minimize resistance development .

Anti-Inflammatory and Analgesic Effects

Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate has demonstrated anti-inflammatory and analgesic properties. It may modulate inflammatory mediators and alleviate pain through interactions with specific receptors. These findings suggest potential applications in pain management and chronic inflammatory conditions .

Calcium Channel Antagonism

Researchers have explored its effects on calcium channels, particularly voltage-gated calcium channels (VGCCs). By blocking VGCCs, this compound could influence neurotransmitter release, muscle contraction, and vascular tone. Investigations continue to uncover its therapeutic potential in cardiovascular diseases .

Antiallergic Activity

Studies indicate that Ethyl N-(2,6-dichlorobenzyl)-beta-alaninate may mitigate allergic responses by modulating immune pathways. It could be useful in treating allergic rhinitis, asthma, and other hypersensitivity reactions. Further clinical trials are needed to validate its efficacy .

Antituberculostatic Potential

Preliminary research suggests that this compound exhibits antituberculostatic effects. It may interfere with mycobacterial growth or disrupt essential metabolic pathways. Given the global burden of tuberculosis, continued investigations are crucial .

For additional details, you can refer to the scientific literature . If you need more information or have any other requests, feel free to ask!

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it include H319, which means it can cause serious eye irritation . Therefore, precautionary measures such as avoiding contact with eyes and skin, and using appropriate personal protective equipment, should be taken when handling this compound .

properties

IUPAC Name

ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYTYRAEAHRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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